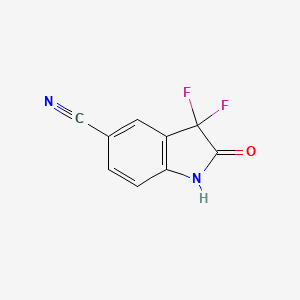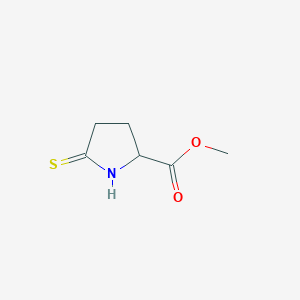
4-chloro-6-methyl-5-(propan-2-yl)pyrimidine
Vue d'ensemble
Description
4-chloro-6-methyl-5-(propan-2-yl)pyrimidine, also known as CMMP, is a pyrimidine derivative that has recently gained attention due to its potential applications in scientific research. It has been used in various studies, including those related to the development of new drugs, the understanding of biochemical and physiological processes, and the optimization of laboratory experiments. In
Applications De Recherche Scientifique
4-chloro-6-methyl-5-(propan-2-yl)pyrimidine has been used in a variety of scientific research applications. One of the most notable applications of this compound is in the development of new drugs. In particular, this compound has been used in the synthesis of several novel antifungal agents, including the antifungal agent 5-chloro-6-methyl-4-(1-methyl-3-pyridin-3-yl)pyrimidine. Additionally, this compound has been used to study the biochemical and physiological processes involved in the development of various diseases, such as cancer and diabetes. Finally, this compound has been used to optimize laboratory experiments by providing an efficient and cost-effective way to synthesize compounds for further study.
Mécanisme D'action
The exact mechanism of action of 4-chloro-6-methyl-5-(propan-2-yl)pyrimidine is not yet fully understood. However, it is believed that this compound may act as a substrate for various enzymes, such as cytochrome P450, and may also interact with various proteins and receptors in the body. Additionally, this compound may act as an inhibitor of certain enzymes, such as those involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have a variety of effects on the body, including the modulation of gene expression, the regulation of cell cycle progression, and the inhibition of certain enzymes. Additionally, this compound may have an effect on the metabolism of certain drugs, as well as on the absorption, distribution, and excretion of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-chloro-6-methyl-5-(propan-2-yl)pyrimidine in laboratory experiments has several advantages. First, this compound is a relatively inexpensive compound and can be easily synthesized in a laboratory setting. Additionally, this compound is a relatively stable compound and can be stored for extended periods of time. Finally, this compound can be used in a variety of laboratory experiments, including those related to the development of new drugs, the understanding of biochemical and physiological processes, and the optimization of laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict the exact effects of this compound on the body. Additionally, this compound may interact with certain drugs, which may lead to unexpected and potentially dangerous side effects. Finally, this compound is a relatively new compound and has not been extensively studied, making it difficult to predict the long-term effects of this compound on the body.
Orientations Futures
There are several potential future directions for the use of 4-chloro-6-methyl-5-(propan-2-yl)pyrimidine. First, further research is needed to understand the exact mechanism of action of this compound and its effects on the body. Additionally, further research is needed to understand the interactions between this compound and other drugs and to determine the potential long-term effects of this compound on the body. Finally, further research is needed to optimize the synthesis of this compound and to identify new applications for this compound in scientific research.
Propriétés
IUPAC Name |
4-chloro-6-methyl-5-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-6(3)10-4-11-8(7)9/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQQSLYQUGLKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734489 | |
| Record name | 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81438-38-2 | |
| Record name | 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

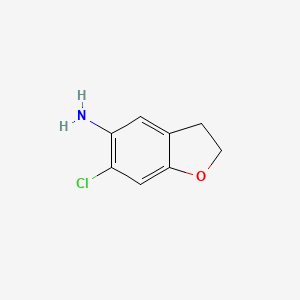
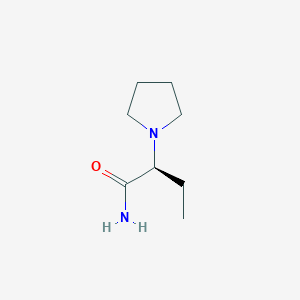
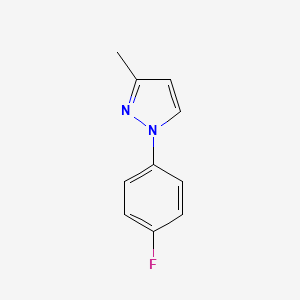
![11-(4-chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradec-11-en-10-one](/img/structure/B6598133.png)
![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)



![1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B6598177.png)

![3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6598187.png)
![6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B6598195.png)
